molecular formula C18H10ClFN2S B2869905 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile CAS No. 252059-02-2

6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile

Cat. No.: B2869905
CAS No.: 252059-02-2
M. Wt: 340.8
InChI Key: AVRRIBGCZODUDD-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a chlorophenyl group and a fluorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorophenylacetonitrile with 4-fluorophenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is also used in the study of enzyme inhibition and receptor binding.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties are leveraged in the development of new technologies and products.

Mechanism of Action

The mechanism by which 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. For example, in cancer treatment, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

  • 6-(4-Chlorophenyl)-2-pyridinecarboxaldehyde

  • 4-Chlorophenylacetic acid

  • 4-Fluorophenylsulfanyl chloride

Uniqueness: 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile stands out due to its specific combination of chlorophenyl and fluorophenyl groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds, making it a valuable candidate for various applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(4-fluorophenyl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2S/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRRIBGCZODUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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